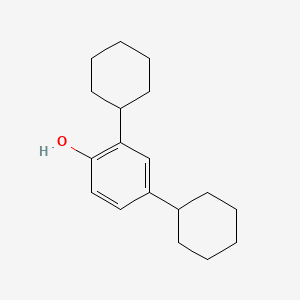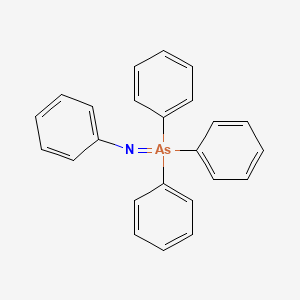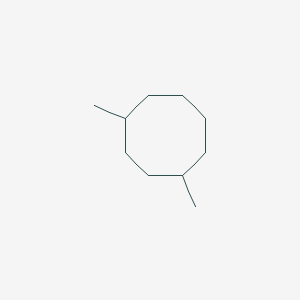
1,4-Dimethylcyclooctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethylcyclooctane is an organic compound with the molecular formula C₁₀H₂₀. It is a derivative of cyclooctane, where two hydrogen atoms are replaced by methyl groups at the 1 and 4 positions. This compound exists in both cis and trans isomeric forms, with the trans form being more commonly studied .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dimethylcyclooctane can be synthesized through the [4+4]-cycloaddition of isoprene, followed by catalytic hydrogenation. The [4+4]-cycloaddition of isoprene is catalyzed by an iron pyridineimine (Fe-PDI) catalyst, which selectively converts isoprene into 1,6-dimethyl-1,5-cyclooctadiene. This intermediate is then hydrogenated to yield this compound .
Industrial Production Methods
The industrial production of this compound involves the thermal cyclodimerization of isoprene, followed by hydrogenation. The dimerization is performed at moderate temperatures (around 200°C) and completed within 90 minutes. The hydrogenation reactions are conducted using platinum, palladium, or nickel-based catalysts .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dimethylcyclooctane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: It can be reduced to form more saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst (e.g., palladium on carbon) is typically used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂) under UV light.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
1,4-Dimethylcyclooctane has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of cycloalkanes.
Biology: It serves as a reference compound in the study of metabolic pathways involving cycloalkanes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 1,4-dimethylcyclooctane involves its interaction with various molecular targets and pathways. In the context of bio-based jet fuels, its cyclic structure and ring strain contribute to higher gravimetric and volumetric net heats of combustion compared to conventional jet fuels. The presence of methyl branches at two sites results in lower kinematic viscosity, enhancing fuel performance .
Comparación Con Compuestos Similares
Similar Compounds
Cyclooctane: The parent compound without methyl substitutions.
1,4-Dimethylcyclohexane: A similar compound with a six-membered ring instead of an eight-membered ring.
1,4-Dimethylcyclododecane: A similar compound with a twelve-membered ring.
Uniqueness
1,4-Dimethylcyclooctane is unique due to its specific ring size and the presence of two methyl groups at the 1 and 4 positions. This structural arrangement imparts distinct physical and chemical properties, making it suitable for specialized applications such as high-performance bio-based jet fuels .
Propiedades
Número CAS |
33657-56-6 |
|---|---|
Fórmula molecular |
C10H20 |
Peso molecular |
140.27 g/mol |
Nombre IUPAC |
1,4-dimethylcyclooctane |
InChI |
InChI=1S/C10H20/c1-9-5-3-4-6-10(2)8-7-9/h9-10H,3-8H2,1-2H3 |
Clave InChI |
GUOSBMCHCJXBMH-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCC(CC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


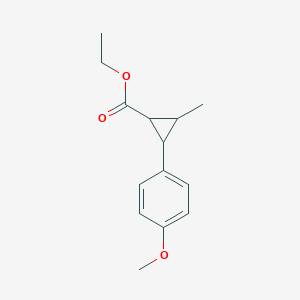


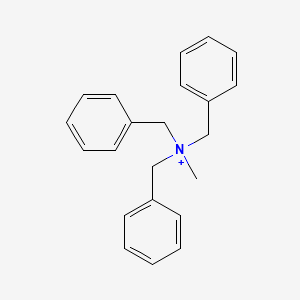

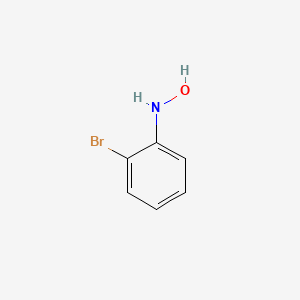
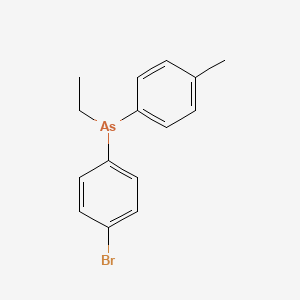
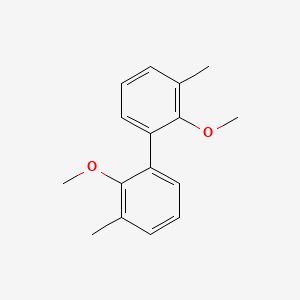
![7-tert-Butylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14690768.png)
![4-Anilino-2-methoxybenzenediazonium; 1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene; 2,4,6-trimethylbenzenesulfonic acid](/img/structure/B14690772.png)

